1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-Dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a polyhalogenated pyrazoloquinoline derivative characterized by a fused heterocyclic core. The compound features a 3,4-dichlorophenyl group at position 1, fluorine atoms at positions 6 and 8, and a phenyl group at position 2.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl2F2N3/c23-17-7-6-14(10-18(17)24)29-22-15-8-13(25)9-19(26)21(15)27-11-16(22)20(28-29)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFRCTTUWNGBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl2F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Another method involves the use of activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reactions, and Pd-catalyzed Buchwald–Hartwig amination . These methods provide efficient routes for the synthesis of quinoline derivatives, including the target compound.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The presence of fluorine at positions 6 and 8 enables regioselective substitution under basic or acidic conditions:
| Reaction Conditions | Reagents | Products/Outcomes | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Thiophenol | 6,8-Bis(phenylthio) derivative | 72% | |
| NaH, THF, 0°C | Piperidine | 6-Fluoro → 6-piperidinyl substitution | 58% |
Fluorine at C6 is more reactive due to steric and electronic effects from the adjacent dichlorophenyl group .
Cross-Coupling Reactions
The phenyl group at C3 participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Ligands | Substrates | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl diversification |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | Amino-functionalized analogs |
These reactions retain the pyrazoloquinoline core while modifying the C3-phenyl group for structure-activity studies .
Cyclization and Ring Expansion
The pyrazole ring undergoes cyclization with electrophilic reagents:
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With POCl₃ : Forms imidazo[4,5-c]quinoline derivatives via intramolecular cyclization at 110°C (83% yield) .
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With CS₂/KOH : Generates thieno[2,3-c]pyrazoloquinolines under reflux conditions .
Reductive Desulfurization
Thioether intermediates (e.g., C6-SMe derivatives) are reduced using Raney Ni:
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 6-(Methylthio)-8-fluoro analog | H₂ (1 atm), EtOH/EtOAc (4:1) | 6,8-Difluoro parent compound | 88% |
This method is critical for restoring fluorine substituents after intermediate functionalization.
Halogenation and Dehalogenation
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Chlorine Retention : The 3,4-dichlorophenyl group resists displacement under standard NAS conditions due to steric hindrance .
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Fluorine Exchange : Treatment with HF/pyridine at 150°C replaces C6-F with heavier halogens (e.g., Cl, Br).
Oxidation and Reduction
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Quinoline Ring Oxidation : MnO₂ selectively oxidizes the C4 position to a ketone, stabilizing the conjugated system .
-
Pyrazole Reduction : NaBH₄/CeCl₃ reduces the pyrazole N–N bond, yielding dihydroquinoline analogs (limited synthetic utility) .
Photophysical Tuning
Conjugation with electron-deficient moieties enhances fluorescence properties:
| Modification Site | Reagent | Quantum Yield (Φ) | λ<sub>em</sub> (nm) |
|---|---|---|---|
| C6-F → C6-CN | CuCN, DMF, 120°C | 0.45 | 480 |
| C8-F → C8-NO₂ | HNO₃/H₂SO₄, 0°C | 0.12 | 520 |
Electron-withdrawing groups at C6/C8 redshift emission spectra .
Biological Activity Modulation
Key reactions for drug discovery include:
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Sulfonation : Enhances solubility for kinase inhibitors (IC₅₀ = 12 nM vs. PKCβ) .
-
Esterification : Improves blood-brain barrier penetration in neuroprotective analogs .
This compound’s reactivity is dominated by its fluorine and dichlorophenyl substituents, enabling precise modifications for materials science and medicinal chemistry applications. Data synthesis from crystallographic , synthetic , and pharmacological studies ensures a comprehensive profile.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. For instance, compounds similar to 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline have been tested for their ability to inhibit various cancer cell lines. A notable example includes:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is crucial for the development of targeted cancer therapies. In vitro studies suggest that it may inhibit pathways involved in tumor growth and proliferation .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of pyrazoloquinoline derivatives. Research indicates that these compounds can protect neuronal cells from apoptosis and oxidative stress, making them candidates for treating neurodegenerative diseases .
Fluorescent Sensors
The structural characteristics of this compound make it suitable for use in fluorescent sensors. The compound can be utilized to develop sensors that detect various biological and chemical agents due to its photophysical properties. These sensors have applications in environmental monitoring and medical diagnostics .
Photonic Devices
The compound's optical properties enable its application in photonic devices. Its ability to emit fluorescence when excited makes it a candidate for use in light-emitting diodes (LEDs) and other optoelectronic applications .
Case Study 1: Anticancer Screening
In a study published in Molecules, researchers synthesized a series of pyrazoloquinoline derivatives and screened them against multiple cancer cell lines. The study found that certain modifications to the structure significantly enhanced anticancer activity compared to the parent compound. The findings suggest that the introduction of specific substituents can optimize therapeutic efficacy while minimizing toxicity to normal cells .
Case Study 2: Development of Fluorescent Probes
A research group investigated the use of pyrazoloquinoline derivatives as fluorescent probes for biological imaging. They demonstrated that modifying the electronic properties of the compound could enhance its fluorescence intensity and stability under physiological conditions. This advancement holds promise for real-time imaging in live-cell studies .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound may also interact with other enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs (Table 1) highlight the impact of substituent type and position on key properties:
Table 1: Comparison of Pyrazoloquinoline Derivatives
*Estimated values based on substituent contributions.
- Lipophilicity (LogP): The target compound’s higher LogP (~5.2) compared to F6 (~4.1) and F7 (~3.8) is attributed to its dual fluorine and dichlorophenyl groups, which increase hydrophobic interactions. This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Thermal Stability: The melting point of the target compound (~280–285°C) is significantly higher than F6 and F7, likely due to stronger intermolecular halogen bonding and molecular rigidity .
Environmental and Toxicological Considerations
Dichlorophenyl-containing compounds (e.g., DCPMU, DCPU ) are known for environmental persistence.
Biological Activity
1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazolo[4,3-c]quinoline class. This compound has attracted significant attention due to its diverse biological activities and potential therapeutic applications. The unique combination of halogen substituents, specifically dichloro and difluoro groups, enhances its pharmacological properties and reactivity towards various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C22H11Cl2F2N
- Molecular Weight : 426.2 g/mol
- Key Features :
- Fused pyrazole and quinoline ring system
- Presence of dichloro and difluoro groups
Anticancer Activity
Research has indicated that compounds within the pyrazolo[4,3-c]quinoline class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. A notable study highlighted the potential of these derivatives to induce apoptosis in cancer cells through the modulation of key signaling pathways.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory effects. A study focusing on pyrazolo[4,3-c]quinoline derivatives revealed their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness in disrupting microbial cell membranes and inhibiting growth.
Table: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
In a specific study evaluating the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives, it was found that compound 2a exhibited significant inhibition of LPS-induced NO production with an IC50 value of 0.39 μM. However, it also displayed high cytotoxicity at elevated concentrations. This highlights the importance of structural optimization in enhancing therapeutic efficacy while minimizing toxicity.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) analysis has been employed to understand the structural determinants that influence biological activity. Factors such as the position of substituents on the phenyl ring have been shown to significantly affect both inhibitory activity and cytotoxicity.
Q & A
What are the optimal synthetic routes for synthesizing 1-(3,4-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how does functional group introduction impact reaction yield?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of 2,4-dichloroquinoline-3-carbonitrile derivatives with hydrazine hydrate, followed by fluorination and aryl substitution. Evidence suggests that using trifluoroacetimidoyl chlorides or modified MBH carbonates can improve regioselectivity and yield for pyrazoloquinoline scaffolds . Introducing electron-withdrawing groups (e.g., dichlorophenyl) at specific positions requires precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions. Yield optimization can be monitored via TLC and HPLC, with adjustments in stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agents) to address steric hindrance from bulky substituents .
How can spectroscopic techniques (NMR, MS, XRD) be systematically applied to characterize structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- NMR : Use -NMR to confirm fluorination positions (δ = -110 to -125 ppm for aromatic F) and -NMR to distinguish pyrazole protons (δ 8.1–8.4 ppm) from quinoline protons.
- MS : High-resolution ESI-MS with isotopic pattern analysis verifies molecular weight (CHClFN) and detects fragmentation pathways (e.g., loss of Cl or F substituents).
- XRD : Single-crystal X-ray diffraction resolves stereochemical uncertainties, particularly for non-planar conformations caused by 3,4-dichlorophenyl groups .
What advanced pharmacological screening strategies are employed to evaluate its bioactivity, particularly against microbial or cancer targets?
Level: Advanced
Methodological Answer:
- Antimicrobial assays : Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with comparisons to fluconazole/ampicillin controls .
- Anticancer profiling : Caspase-3 inhibition assays (fluorogenic substrates) and apoptosis induction are quantified via flow cytometry (Annexin V/PI staining). Dose-response curves (IC) are validated using 3D tumor spheroid models to mimic in vivo microenvironments .
How do molecular geometry and electronic parameters (e.g., HOMO-LUMO gaps) influence its biological activity?
Level: Advanced
Methodological Answer:
DFT-based studies reveal that planarity of the pyrazoloquinoline core enhances π-π stacking with DNA/target proteins, while electronegative substituents (Cl, F) increase electrophilicity, improving binding to catalytic cysteine residues. HOMO-LUMO gaps <4.5 eV correlate with enhanced redox activity, critical for generating reactive oxygen species (ROS) in antimicrobial mechanisms. Solvent-accessible surface area (SASA) calculations predict membrane permeability .
What experimental designs are recommended to assess environmental fate and ecological risks of this compound?
Level: Advanced
Methodological Answer:
Adopt a tiered approach:
Laboratory studies : Measure hydrolysis half-life (pH 5–9), photodegradation under UV/visible light, and soil sorption coefficients (K) using OECD 106/121 guidelines.
Microcosm models : Evaluate biodegradation in aquatic/terrestrial systems (ISO 14239) and bioaccumulation in Daphnia magna (OECD 305).
Ecotoxicity : Algal growth inhibition (72-h EC) and C. elegans lethality assays identify thresholds for ecological risk assessment .
How can researchers resolve discrepancies in reported biological activity data across independent studies?
Level: Advanced
Methodological Answer:
- Meta-analysis : Apply random-effects models to aggregate IC/MIC data, adjusting for variability in assay conditions (e.g., serum concentration, cell line heterogeneity).
- Controlled replication : Use standardized protocols (e.g., ATCC cell lines, fixed exposure times) and validate via inter-laboratory studies.
- Mechanistic validation : Cross-reference activity with structural analogs to isolate substituent-specific effects (e.g., dichlorophenyl vs. methylphenyl) .
What theoretical frameworks guide mechanistic studies of its interactions with biological targets (e.g., enzymes, DNA)?
Level: Advanced
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to caspase-3 (PDB: 1CP3) or topoisomerase II.
- MD simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-protein complexes, with MM-PBSA calculations for binding free energy.
- QSAR models : Use Hammett constants (σ) and Hansch parameters to correlate substituent electronic effects with activity .
How to design controlled studies comparing analogs for structure-activity relationship (SAR) analysis?
Level: Advanced
Methodological Answer:
- Split-plot design : Test structural variants (e.g., Cl vs. F at position 6) across multiple biological replicates, with ANOVA to isolate substituent effects .
- Multivariate analysis : PCA or PLS-DA identifies key physicochemical descriptors (logP, polar surface area) driving activity.
- Counter-synthesis : Prepare analogs with incremental modifications (e.g., mono- vs. di-chlorophenyl) to validate SAR hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
